N-Terminal Selectivity in Peptide Acylation
When acylating unprotected polypeptides at pH 6.0, iodoacetic anhydride achieves 90–98% selectivity for the α-amino group of the N-terminus, even in the presence of a competing lysine (ε-amino) residue [1]. This performance is described as superior to conventional chemical approaches to cross-linking such as the use of 2-iminothiolane or N-hydroxysuccinimide (NHS)-activated carboxylic acid esters, which are reported to be less selective for the α-amino group [2].
| Evidence Dimension | Selectivity for N-terminal α-amino group over Lys ε-amino group |
|---|---|
| Target Compound Data | 90–98% |
| Comparator Or Baseline | 2-Iminothiolane or NHS-activated esters |
| Quantified Difference | Reported as 'superior in selectivity' (qualitative superiority) |
| Conditions | Acylation at pH 6.0 using model hexapeptides with a competing Lys residue; aqueous phase [1]. |
Why This Matters
This high and tunable selectivity is essential for achieving site-specific, homogeneous conjugation, which is critical for producing well-characterized biological tools or therapeutics and for reducing downstream purification burdens.
- [1] Wetzel, R., Halualani, R., Stults, J. T., & Quan, C. (1990). A General Method for Highly Selective Cross-Linking of Unprotected Polypeptides via pH-Controlled Modification of N-Terminal α-Amino Groups. Bioconjugate Chemistry, 1(2), 114–122. View Source
- [2] Wetzel, R., Halualani, R., Stults, J. T., & Quan, C. (1990). A General Method for Highly Selective Cross-Linking of Unprotected Polypeptides via pH-Controlled Modification of N-Terminal α-Amino Groups. Bioconjugate Chemistry, 1(2), 114–122. View Source
